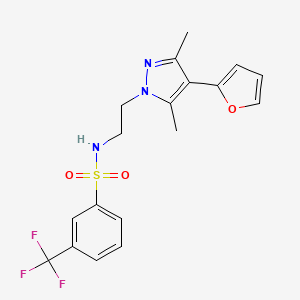
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" is a chemically synthesized molecule that likely exhibits a complex structure with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with benzenesulfonamide moieties and their biological activities. For instance, benzenesulfonamides have been evaluated as inhibitors of kynurenine 3-hydroxylase, with some showing high affinity for the enzyme and the ability to increase kynurenic acid concentration in the brain . Additionally, the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction indicates the versatility of benzenesulfonamide derivatives in chemical synthesis .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can involve various strategies, including gold(I)-catalyzed cascade reactions . Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized starting from substituted benzaldehydes or aminopyrazoles, followed by reactions with hydrazinobenzenesulfonamide or trifluoromethyl-β-diketones . These methods suggest that the synthesis of the target compound could involve multiple steps, including the formation of a pyrazole ring and the introduction of a trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be quite complex. For example, in one compound, the pyrazole and benzenesulfonamide rings are coplanar, but this planarity does not extend to the entire molecule . Intramolecular hydrogen bonds and tight interactions can lead to the formation of fused ring systems, which could also be expected in the compound of interest, given its structural similarities .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions. The presence of the benzenesulfonamide moiety can influence the reactivity of the compound, potentially allowing for interactions with biological targets such as enzymes . The trifluoromethyl group is also a significant substituent that can affect the chemical behavior of the compound, possibly enhancing its lipophilicity and metabolic stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can vary widely depending on their specific substituents. Compounds with these moieties have been shown to possess biological activities, such as inhibition of enzymes and antimicrobial effects . The presence of a trifluoromethyl group can increase the compound's hydrophobicity, which may influence its absorption and distribution in biological systems . The exact properties of "N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" would need to be determined experimentally, but it is likely to share some characteristics with the compounds discussed in the provided papers.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Anticancer Properties
Research has led to the synthesis of novel derivatives that show potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, compounds synthesized from celecoxib derivatives have exhibited anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. Some compounds also displayed modest inhibition of HCV NS5B RdRp activity, indicating potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Synthesis of Derivatives Incorporating Thiazolo(3,2-a)benzimidazole Moiety
The reaction of certain compounds with N-nucleophiles has been explored to afford derivatives with potential applications in various fields. This synthetic approach highlights the versatility of the compound in generating new molecules with potential biological activities (A. Farag et al., 2011).
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides form a new group of compounds with herbicidal activity. These compounds mainly exhibit post-emergence activity on dicotyledonous weed species, interfering with the biosynthesis of branched-chain amino acids (J. Eussen et al., 1990).
Synthesis and Biological Evaluation as Antimicrobial Agents
Pyrazolyl benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some derivatives surpassed the activity of indomethacin in both local and systemic anti-inflammatory bioassays, with superior gastrointestinal safety profiles. They also showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents (A. Bekhit et al., 2008).
Gold(I)-Catalyzed Synthesis
A gold(I)-catalyzed cascade reaction has been used to obtain N-(furan-3-ylmethylene)benzenesulfonamides from easily accessible starting materials. This method enriches gold carbenoid chemistry and demonstrates the compound's role in innovative synthetic approaches (Tao Wang et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c1-12-17(16-7-4-10-27-16)13(2)24(23-12)9-8-22-28(25,26)15-6-3-5-14(11-15)18(19,20)21/h3-7,10-11,22H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTWNWWXTBMWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

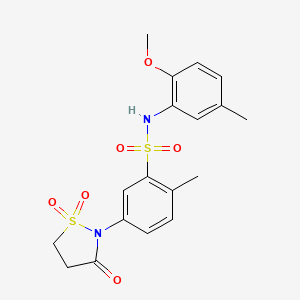
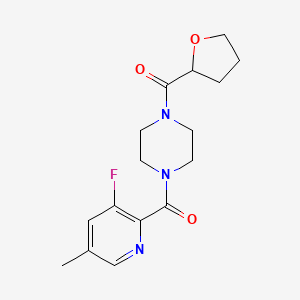
![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2524781.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)
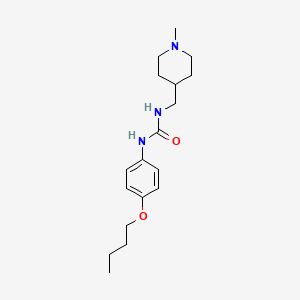

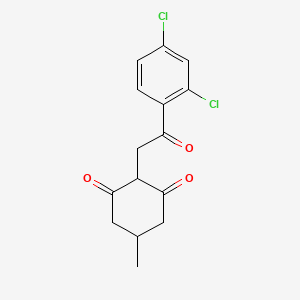
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)
![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)
![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)
